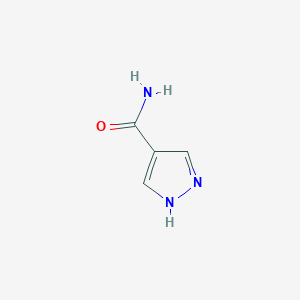

1H-pyrazole-4-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1H-pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-4(8)3-1-6-7-2-3/h1-2H,(H2,5,8)(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXKYWHJBYIYNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901346634 | |

| Record name | 1H-Pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

437701-80-9 | |

| Record name | 1H-Pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Understated Importance of a Core Heterocycle

An In-depth Technical Guide to 1H-Pyrazole-4-carboxamide: A Cornerstone Scaffold in Modern Chemistry

As a Senior Application Scientist, one often observes that the true value of a chemical entity lies not in its own complexity, but in the potential it unlocks. This compound is a quintessential example of such a scaffold. On its surface, it is a simple, five-membered aromatic heterocycle bearing a primary amide. Yet, this arrangement of atoms provides a geometrically precise and electronically tunable framework that has become a lynchpin in modern drug discovery and agrochemical development. Its utility stems from its ability to act as a versatile building block, presenting hydrogen bond donors and acceptors in a rigid orientation, making it an ideal fragment for engaging with biological targets like enzyme active sites.[1][2] This guide provides an in-depth exploration of the core chemical properties, structural nuances, synthesis, and profound impact of the this compound scaffold for researchers and developers in the chemical sciences.

Part 1: Core Physicochemical and Structural Analysis

A foundational understanding of any chemical scaffold begins with its intrinsic properties. These data points are not merely informational; they dictate handling, reactivity, and analytical strategies.

Key Physicochemical Properties

The fundamental properties of this compound are summarized below. This data, primarily sourced from authoritative databases, provides the initial parameters for any experimental design.[3]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| Molecular Formula | C₄H₅N₃O | PubChem[3] |

| Molecular Weight | 111.10 g/mol | PubChem[3] |

| CAS Number | 39254-48-7 | PubChem[3] |

| Canonical SMILES | C1=C(C=NN1)C(=O)N | PubChem[3] |

| InChIKey | ZVXKYWHJBYIYNI-UHFFFAOYSA-N | PubChem[3] |

| Appearance | Typically a white to off-white solid | --- |

| Hydrogen Bond Donors | 2 (Amide NH₂, Pyrazole NH) | PubChem[3] |

| Hydrogen Bond Acceptors | 3 (Carbonyl O, Pyrazole N atoms) | PubChem[3] |

Structural Elucidation and Tautomerism

The structure of this compound is deceptively simple. The core is a planar, five-membered pyrazole ring, which is aromatic and possesses two adjacent nitrogen atoms. This feature is critical, as one nitrogen (N1) is pyrrole-like (with its lone pair contributing to the aromatic sextet) and the other (N2) is pyridine-like (with its lone pair in the plane of the ring). Attached at the 4-position is a carboxamide group (-CONH₂), a classic hydrogen bonding moiety.

A crucial aspect for any N-unsubstituted pyrazole is annular tautomerism . The proton on the N1 nitrogen can migrate to the N2 nitrogen. In the parent this compound, this migration results in an identical molecule due to the symmetry across the C4-C5 bond. However, this dynamic equilibrium is fundamental to its reactivity and interactions, as both nitrogen atoms can act as proton donors or acceptors.[4][5] This phenomenon becomes particularly important when designing derivatives, as substitution at the 3 or 5 position can lead to distinct tautomeric forms with different properties.[4][6]

References

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sphinxsai.com [sphinxsai.com]

- 3. This compound | C4H5N3O | CID 17854756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Versatile Scaffold: A Technical Guide to the Biological Activities of Pyrazole Carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrazole carboxamide core is a privileged scaffold in medicinal chemistry and agrochemistry, demonstrating a remarkable versatility that has led to the development of a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the multifaceted biological activities of pyrazole carboxamide derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic and practical potential.

Introduction: The Pyrazole Carboxamide Core

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, coupled with a carboxamide functional group, forms the fundamental structure of this important class of compounds. The synthetic tractability of this scaffold allows for extensive chemical modifications at various positions, enabling the fine-tuning of physicochemical properties and biological targets. This adaptability is the cornerstone of the wide-ranging applications of pyrazole carboxamide derivatives, from treating inflammatory diseases and cancer to protecting crops from fungal and insect infestations.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Pathway

A prominent therapeutic application of pyrazole carboxamide derivatives lies in their potent anti-inflammatory effects. The most well-known example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[1][2][3]

Mechanism of Action: Selective COX-2 Inhibition

Inflammation is a complex biological response, and prostaglandins are key mediators of the pain and swelling associated with it.[2] The synthesis of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes, which exist in two primary isoforms: COX-1 and COX-2.[4] While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, COX-2 is inducible and its expression is upregulated at sites of inflammation.[4]

Celecoxib and other similar pyrazole carboxamide derivatives selectively inhibit COX-2, thereby reducing the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1.[1][3][4] This selectivity is attributed to the presence of a sulfonamide side chain that binds to a hydrophilic region near the active site of the COX-2 enzyme, a feature absent in the COX-1 isoform.[2][3]

Caption: Mechanism of Action of Celecoxib.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

A common method to assess the COX-2 inhibitory activity of pyrazole carboxamide derivatives is the in vitro enzyme inhibition assay.

Step-by-Step Methodology:

-

Enzyme Preparation: Recombinant human COX-2 enzyme is obtained and diluted to a working concentration in a suitable buffer (e.g., Tris-HCl).

-

Compound Preparation: The test pyrazole carboxamide derivatives and a reference inhibitor (e.g., Celecoxib) are dissolved in a solvent like DMSO to create stock solutions, which are then serially diluted.

-

Assay Reaction: The reaction is initiated by adding the substrate, arachidonic acid, to a mixture containing the COX-2 enzyme and the test compound or vehicle control.

-

Prostaglandin Detection: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C). The amount of prostaglandin E2 (PGE2) produced is then quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compound. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Fungicidal and Insecticidal Activity: Disrupting Cellular Respiration

In the realm of agriculture, pyrazole carboxamide derivatives are highly effective as fungicides and insecticides, primarily by targeting the succinate dehydrogenase (SDH) enzyme.[5][6]

Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)

Succinate dehydrogenase (also known as complex II) is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By inhibiting SDH, these compounds block cellular respiration, leading to a depletion of ATP and ultimately causing the death of the fungus or insect.[7][8][9] This mode of action is particularly effective and has a lower risk of cross-resistance with other classes of fungicides.[6]

Several commercial fungicides, such as boscalid and fluxapyroxad, are based on the pyrazole carboxamide scaffold.[5][6] Research has shown that novel pyrazole carboxamides can exhibit potent inhibitory effects against fungal SDH, sometimes superior to existing commercial fungicides.[5][9]

Caption: SDHI Mechanism in Fungi.

Experimental Protocol: In Vitro Antifungal Activity Assay

The antifungal efficacy of pyrazole carboxamide derivatives can be determined using a mycelial growth inhibition assay.

Step-by-Step Methodology:

-

Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., acetone) to prepare stock solutions.

-

Culture Medium Preparation: A standard fungal growth medium, such as potato dextrose agar (PDA), is prepared and autoclaved.

-

Incorporation of Compounds: While the PDA is still molten, the stock solutions of the test compounds are added to achieve a series of final concentrations. The medium is then poured into petri dishes.

-

Inoculation: A small disc of mycelium from a actively growing fungal culture (e.g., Rhizoctonia solani) is placed in the center of each petri dish.[7]

-

Incubation: The inoculated plates are incubated at an optimal temperature for fungal growth (e.g., 25°C) for several days.

-

Measurement and Analysis: The diameter of the fungal colony is measured for each treatment and the control (medium with solvent only). The percentage of mycelial growth inhibition is calculated, and the EC50 value (the effective concentration that inhibits 50% of fungal growth) is determined.

Anticancer Activity: A Multifaceted Approach

The pyrazole carboxamide scaffold is a promising platform for the development of novel anticancer agents, with derivatives exhibiting activity through various mechanisms.[10][11][12][13][14][15]

Mechanisms of Action

-

Kinase Inhibition: Many pyrazole carboxamide derivatives act as inhibitors of protein kinases, which are critical regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation.[10][16] For instance, some derivatives have shown inhibitory activity against Aurora kinases A and B, which are key regulators of mitosis.[12] Abnormal expression of these kinases can lead to chromosomal instability and cancer development.[12] Others have been found to inhibit c-Jun N-terminal kinase (JNK), which is involved in inflammatory and cancer pathways.[17]

-

DNA Interaction: Certain pyrazole carboxamide derivatives have been shown to interact with DNA, potentially through minor groove binding, leading to conformational changes in the DNA structure and even DNA cleavage.[11] This interference with DNA replication and transcription can induce cancer cell death.

-

Induction of Apoptosis and Cell Cycle Arrest: A common outcome of the anticancer activity of these compounds is the induction of apoptosis (programmed cell death) and cell cycle arrest.[12][18] By activating pro-apoptotic proteins and arresting the cell cycle at specific phases (e.g., G2/M phase), these derivatives can prevent the uncontrolled proliferation of cancer cells.[12]

Caption: Anticancer Mechanisms of Pyrazole Carboxamides.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

Step-by-Step Methodology:

-

Cell Culture: Cancer cells (e.g., HeLa, HepG2) are cultured in a suitable medium and seeded into 96-well plates at a specific density.[12]

-

Compound Treatment: After the cells have attached, they are treated with various concentrations of the pyrazole carboxamide derivatives for a defined period (e.g., 48 or 72 hours).

-

MTT Addition: The MTT reagent is added to each well and the plates are incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration that causes 50% inhibition of cell growth) is then determined.

Neurological and Other Activities

The versatility of the pyrazole carboxamide scaffold extends to the central nervous system and other biological targets.

-

Cannabinoid Receptor Antagonists: Certain pyrazole carboxamide derivatives, such as SR141716A (Rimonabant), have been developed as potent and selective antagonists of the cannabinoid receptor 1 (CB1).[19][20] These compounds have been investigated for their potential in treating obesity and related metabolic disorders, although their clinical use has been limited by side effects. The structural requirements for potent CB1 receptor antagonism include specific substitutions on the pyrazole ring.[19]

-

mGluR5 Modulators: Compounds like CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide) act as selective positive allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5).[21][22] These modulators can enhance the receptor's response to glutamate and have shown potential in treating cognitive impairment, depression, and other neurological disorders.[21]

-

FAAH Inhibitors: Pyrazole carboxamide derivatives have also been explored as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids.[23][24][25][26] FAAH inhibitors have therapeutic potential for the management of pain and anxiety.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole carboxamide derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and the carboxamide nitrogen.

| Position of Substitution | General SAR Observations | Examples of Biological Activity Influenced |

| N1-position of Pyrazole | Substituents like a 2,4-dichlorophenyl group are crucial for potent cannabinoid CB1 receptor antagonistic activity.[19] | Cannabinoid Receptor Antagonism |

| C3-position of Pyrazole | The carboxamide group at this position is a key structural requirement for CB1 antagonism.[19] | Cannabinoid Receptor Antagonism |

| C4-position of Pyrazole | Introduction of a methyl group can influence binding affinity.[19] | Cannabinoid Receptor Antagonism |

| C5-position of Pyrazole | A para-substituted phenyl ring at this position is important for CB1 antagonistic activity.[19] | Cannabinoid Receptor Antagonism |

| Carboxamide Nitrogen | The nature of the substituent on the amide nitrogen significantly impacts activity and selectivity across different targets. | Anti-inflammatory, Fungicidal, Anticancer |

| Other Substituents | Introduction of fragments like oxime ethers can enhance antifungal activity against specific pathogens.[5][27][28] | Fungicidal Activity |

Conclusion and Future Perspectives

The pyrazole carboxamide scaffold continues to be a fertile ground for the discovery of new therapeutic and agrochemical agents. The diverse range of biological activities exhibited by its derivatives underscores the importance of this chemical framework in drug and pesticide development. Future research will likely focus on the design of more selective and potent compounds with improved pharmacokinetic and safety profiles. The exploration of novel biological targets for pyrazole carboxamide derivatives, coupled with advancements in synthetic methodologies and computational drug design, promises to unlock the full potential of this remarkable scaffold.

References

- 1. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. Celecoxib - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. asianpubs.org [asianpubs.org]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ClinPGx [clinpgx.org]

- 19. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. medchemexpress.com [medchemexpress.com]

- 22. Positive allosteric modulation of mGluR5 receptors facilitates extinction of a cocaine contextual memory - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing | MDPI [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Novel Pyrazole-4-Carboxamide Derivatives Containing Oxime Ether Group as Potential SDHIs to Control Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]

The 1H-Pyrazole-4-Carboxamide Core: A Privileged Scaffold in Modern Medicinal Chemistry

Abstract

The 1H-pyrazole-4-carboxamide moiety has emerged as a cornerstone in contemporary drug discovery, demonstrating remarkable versatility and therapeutic relevance across a spectrum of diseases.[1] This five-membered heterocyclic scaffold is a prominent feature in a multitude of biologically active compounds, ranging from anti-inflammatory agents and anticancer therapeutics to fungicides.[2][3] Its significance lies in its unique combination of physicochemical properties and its ability to engage in key interactions with a variety of biological targets. This in-depth guide provides a comprehensive overview of the this compound core, delving into its medicinal chemistry significance, mechanisms of action in various therapeutic areas, structure-activity relationships, and key synthetic and evaluation methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their therapeutic design endeavors.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, has a rich history in medicinal chemistry.[2] Its unique electronic and structural features make it a versatile building block in the design of novel therapeutic agents.[4] The pyrazole nucleus is present in several commercially successful drugs, highlighting its importance in the pharmaceutical landscape.[3][5]

Physicochemical Properties of the Pyrazole Ring

The pyrazole ring is an aromatic system, and its two nitrogen atoms confer distinct properties. The N1 nitrogen is pyrrole-like, while the N2 nitrogen is pyridine-like. This arrangement allows for a variety of intermolecular interactions, including hydrogen bonding (both as a donor and an acceptor), metal coordination, and π-π stacking.[6] These properties enable pyrazole-containing compounds to bind with high affinity and specificity to a diverse range of biological targets.

The Emergence of this compound as a Key Pharmacophore

Within the broader class of pyrazole-containing compounds, the this compound scaffold has gained particular prominence. The carboxamide group at the 4-position provides an additional point for hydrogen bonding and can be readily modified to modulate the compound's physicochemical properties and target engagement. This combination of a versatile pyrazole core and a strategically placed carboxamide moiety has proven to be a powerful platform for the development of potent and selective inhibitors of various enzymes and receptors.

Therapeutic Significance and Mechanisms of Action

The this compound core is at the heart of numerous therapeutic agents and clinical candidates, targeting a wide array of diseases. Its adaptability allows for its incorporation into molecules with diverse mechanisms of action.

As Kinase Inhibitors in Oncology and Inflammation

Protein kinases are a large family of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[7] The this compound scaffold has been extensively utilized in the design of potent and selective kinase inhibitors.[8]

-

2.1.1. Case Study: Aurora Kinase Inhibitors Aurora kinases are key regulators of cell division, and their overexpression is common in many cancers. The N-phenyl-1H-pyrazole-4-carboxamide template has been successfully employed to develop inhibitors of Aurora-A kinase.[2] Structure-activity relationship (SAR) studies have shown that bulky, electron-withdrawing substituents at specific positions on the phenyl rings are favorable for inhibitory activity.[9][10]

-

2.1.2. Case Study: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibitors IRAK4 is a critical kinase in the signaling pathways of the interleukin-1 receptor (IL-1R) and Toll-like receptors (TLRs), making it an attractive target for the treatment of inflammatory diseases. N-(1H-pyrazol-4-yl)carboxamides have been developed as potent and selective IRAK4 inhibitors.[11]

-

2.1.3. Case Study: Fibroblast Growth Factor Receptor (FGFR) Inhibitors Aberrant FGFR signaling is implicated in various cancers. 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as pan-FGFR covalent inhibitors, targeting both wild-type and drug-resistant mutant forms of the receptor.[12]

Figure 1: Generalized signaling pathway of kinase inhibition by this compound derivatives.

As Cyclooxygenase-2 (COX-2) Inhibitors for Anti-inflammatory Action

-

2.2.1. The Landmark Example: Celecoxib Celecoxib (Celebrex®) is a well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).[13][14] Its chemical structure is a diaryl-substituted pyrazole, specifically 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.[13] The selective inhibition of COX-2 is responsible for its anti-inflammatory, analgesic, and antipyretic effects, with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[15] Celecoxib's mechanism of action involves blocking the synthesis of prostaglandins, which are key mediators of pain and inflammation.[13]

As Succinate Dehydrogenase Inhibitors (SDHIs) in Agriculture

The this compound scaffold is also crucial in the development of modern fungicides. These compounds act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial electron transport chain in fungi and leading to cell death.[16][17] Fluxapyroxad and Bixafen are commercial fungicides that feature this core structure and exhibit potent activity against a broad spectrum of plant pathogens.[16]

Emerging Therapeutic Targets

The versatility of the this compound core continues to be explored for new therapeutic applications. Recent research has focused on its potential as:

-

DNA 6mA Demethylase ALKBH1 Inhibitors: For the treatment of gastric cancer.[18]

-

Cannabinoid Receptor Antagonists: For potential use in various neurological and metabolic disorders.[19]

-

Carbonic Anhydrase Inhibitors: With potential applications as diuretics, anti-glaucoma agents, and anti-epileptics.[20]

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives can be finely tuned by modifying different parts of the molecule.

Key Interaction Points of the Pyrazole Core

The pyrazole ring itself often serves as a critical anchoring point within the binding site of a target protein. The two nitrogen atoms can act as hydrogen bond acceptors, while the aromatic nature of the ring allows for π-π stacking interactions with aromatic amino acid residues.

Impact of Substitutions at the N1-position

Substituents at the N1-position of the pyrazole ring can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. For example, in cannabinoid receptor antagonists, a 2,4-dichlorophenyl group at this position was found to be crucial for potent activity.[19]

Influence of Substituents on the Carboxamide Moiety

The carboxamide group is a key feature for interaction, often forming hydrogen bonds with the target protein. Modifications to the amide nitrogen can be used to explore different regions of the binding pocket and to modulate properties such as solubility and cell permeability.

Modifications of the Pyrazole Ring

Substitution at other positions of the pyrazole ring (C3 and C5) is a common strategy to enhance activity and selectivity. In the case of Celecoxib, the p-tolyl group at C5 and the trifluoromethyl group at C3 are essential for its selective COX-2 inhibition.[14]

| Target | Key Substituent Positions and Their Impact on Activity | Reference Compound Example | IC50/EC50 | Reference |

| FGFR1 | 5-amino group and covalent warhead on the carboxamide moiety are crucial for potent and irreversible inhibition. | Compound 10h | 46 nM | [12] |

| IRAK4 | Introduction of lipophilic bicyclic cores in place of a polar pyrazolopyrimidine core enhances permeability and potency. | Not specified | N/A | [11] |

| Aurora A Kinase | Bulky, electron-withdrawing groups at R1 and R2 positions of the N-phenyl ring are favored for inhibitory activity. | N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivative | N/A | [9] |

| Rhizoctonia solani (SDHI) | Thioether moiety and specific substitutions on the phenyl ring of the carboxamide enhance antifungal activity. | Compound 8e | 0.012 µg/mL | [21] |

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives is generally straightforward, allowing for the rapid generation of compound libraries for SAR studies.

General Synthesis of the this compound Scaffold

A common synthetic route involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or a functionalized equivalent to form the pyrazole ring, followed by functional group manipulations to introduce the carboxamide at the 4-position. Alternatively, a pre-formed pyrazole-4-carboxylic acid can be coupled with an amine to generate the final carboxamide.

Figure 2: A generalized workflow for the synthesis of this compound derivatives.

Example Protocol: Synthesis of a Pyrazole-4-carboxamide Intermediate

This protocol is a representative example for the synthesis of a key intermediate that can be further elaborated into a variety of final compounds.

Step 1: Synthesis of 4-nitro-1H-pyrazole-3-carboxylic acid

-

To a solution of ethyl 4-nitro-1H-pyrazole-3-carboxylate in a suitable solvent (e.g., a mixture of ethanol and water), add a solution of sodium hydroxide.

-

Heat the reaction mixture at reflux for a specified time (e.g., 2-4 hours) while monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., HCl) to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain 4-nitro-1H-pyrazole-3-carboxylic acid.

Step 2: Amide Coupling to form a 4-nitro-1H-pyrazole-3-carboxamide derivative

-

Dissolve 4-nitro-1H-pyrazole-3-carboxylic acid in an anhydrous solvent (e.g., THF or DMF).

-

Add a coupling agent (e.g., oxalyl chloride or HATU) and a catalytic amount of DMF (if using oxalyl chloride) at 0 °C.

-

Stir the mixture at room temperature for a specified time (e.g., 1-2 hours) to form the acid chloride or activated ester.

-

In a separate flask, dissolve the desired amine in a suitable solvent (e.g., pyridine or THF with a base like triethylamine).

-

Add the solution of the activated pyrazole carboxylic acid dropwise to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for a specified time (e.g., 6-12 hours).

-

Work up the reaction by removing the solvent, partitioning between an organic solvent and water, and purifying the product by chromatography or recrystallization.[22]

In Vitro Evaluation Protocols

Once synthesized, the biological activity of this compound derivatives is assessed using a variety of in vitro assays.

Protocol: Kinase Inhibition Assay (e.g., IRAK4)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.

-

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. This is often detected using a fluorescent or luminescent readout.

-

Materials: Recombinant IRAK4 enzyme, kinase buffer, ATP, substrate peptide, detection reagent (e.g., ADP-Glo™ Kinase Assay), test compounds, and a multi-well plate.

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add the kinase, substrate, and buffer to the wells of a microplate.

-

Add the test compounds to the respective wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specific temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence) using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Protocol: Cellular Proliferation Assay

This assay determines the effect of the compounds on the growth of cancer cell lines.

-

Principle: The assay measures the number of viable cells after treatment with the test compounds.

-

Materials: Cancer cell line (e.g., NCI-H520 for FGFR inhibitors), cell culture medium, fetal bovine serum, penicillin/streptomycin, test compounds, and a reagent for measuring cell viability (e.g., MTT or CellTiter-Glo®).

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

-

Add the viability reagent to each well and incubate according to the manufacturer's protocol.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percent of viable cells relative to the vehicle-treated control and determine the GI50 or IC50 value.[12]

-

Conclusion and Future Perspectives

The this compound core has firmly established itself as a privileged scaffold in medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility have enabled the development of a wide range of biologically active molecules with significant therapeutic impact.[1][2] The continued exploration of this versatile core, coupled with advances in structural biology and computational chemistry, is expected to yield novel therapeutics with improved potency, selectivity, and safety profiles. The future of drug discovery will undoubtedly see the this compound scaffold at the heart of innovative treatments for a host of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. mdpi.com [mdpi.com]

Spectroscopic data (NMR, IR, MS) for 1H-pyrazole-4-carboxamide

An In-depth Technical Guide to the Spectroscopic Characterization of 1H-pyrazole-4-carboxamide

This document provides a comprehensive technical guide to the spectroscopic analysis of this compound (C₄H₅N₃O), a key heterocyclic compound relevant to researchers, scientists, and professionals in drug development. As direct experimental data for this specific molecule is not consolidated in publicly available literature, this guide leverages fundamental spectroscopic principles and data from closely related pyrazole analogues to present a robust, predictive spectroscopic profile. This serves as an authoritative benchmark for researchers seeking to verify their own experimental findings.

Introduction and Rationale

This compound is a member of the pyrazole family, a class of heterocyclic compounds renowned for its broad pharmacological applications.[1] The structural elucidation and purity assessment of such molecules are paramount in the fields of medicinal chemistry and materials science. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose.[2] This guide explains the causality behind experimental choices and provides a self-validating framework for interpreting the spectral data, ensuring a high degree of confidence in the structural assignment.

Molecular Structure and Spectroscopic Preview

To properly interpret spectroscopic data, a foundational understanding of the molecule's structure is essential. This compound consists of a five-membered aromatic pyrazole ring substituted at the 4-position with a carboxamide group.

Key structural features for analysis:

-

Pyrazole Ring: Contains two adjacent nitrogen atoms and three carbon atoms. It features two C-H protons (H3, H5), one N-H proton, and three distinct carbon environments.

-

Carboxamide Group: Features a carbonyl (C=O) group and a primary amide (-NH₂) group, each with characteristic spectroscopic signatures.

-

Tautomerism: Pyrazoles can undergo prototropic tautomerism, where the N-H proton can exchange between the two nitrogen atoms. This can lead to signal averaging or broadening in NMR spectra, particularly at room temperature.[3]

Below is a diagram of the molecular structure with atom numbering used for spectral assignments throughout this guide.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For pyrazole derivatives, it is crucial for assigning protons and carbons on the heterocyclic ring.[4]

Predicted ¹H NMR Spectrum

Rationale for Experimental Choices: A standard ¹H NMR experiment is conducted in a deuterated solvent, typically DMSO-d₆, which is capable of dissolving the polar carboxamide and allows for the observation of exchangeable N-H protons from both the pyrazole ring and the amide group. Tetramethylsilane (TMS) is used as the internal standard (0 ppm).

Predicted Data and Interpretation:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale and Authoritative Comparison |

| ~13.0 - 13.5 | Broad Singlet | N1-H | The pyrazole N-H proton is acidic and often appears as a very broad signal at a high chemical shift due to hydrogen bonding and tautomeric exchange. This is a characteristic feature of N-H protons in pyrazole systems.[5] |

| ~8.1 - 8.3 | Singlet | C3-H & C5-H | Due to rapid N-H tautomerism at room temperature, the C3 and C5 positions become chemically equivalent on the NMR timescale, resulting in a single, sharp signal that integrates to 2H.[3] In related pyrazoles, these protons typically resonate in the 7.5-8.5 ppm range.[6] |

| ~7.0 - 7.5 | Broad Singlet (2H) | -CONH₂ | The two protons of the primary amide group are often non-equivalent and may appear as two separate broad signals or a single broad signal. Their chemical shift is concentration and temperature-dependent. |

Predicted ¹³C NMR Spectrum

Rationale for Experimental Choices: A proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom. The solvent of choice remains DMSO-d₆ for consistency.

Predicted Data and Interpretation:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Authoritative Comparison |

| ~163 - 166 | C6 (C=O) | The carbonyl carbon of an amide group is significantly deshielded and is expected to appear in this downfield region.[4] |

| ~135 - 140 | C3 & C5 | Similar to the ¹H NMR, the C3 and C5 carbons are often observed as a single, averaged signal due to tautomerism. Their chemical shift is characteristic of sp² carbons in an electron-deficient heterocyclic ring.[5] |

| ~110 - 115 | C4 | The C4 carbon, being substituted by the carboxamide group, will have a distinct chemical shift from C3/C5. Its precise location is influenced by the electronic effects of the substituent. |

Infrared (IR) Spectroscopy

Rationale for Experimental Choices: Fourier-Transform Infrared (FTIR) spectroscopy is ideal for identifying the functional groups present in a molecule. For a solid sample like this compound, the KBr pellet method is a standard choice.[7] This involves grinding the sample with IR-transparent potassium bromide and pressing it into a thin pellet, minimizing scattering and producing a high-quality transmission spectrum.[8]

Predicted Data and Interpretation:

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Assignment | Rationale and Authoritative Comparison |

| 3400 - 3100 | N-H Stretch | Amide N-H₂ & Pyrazole N-H | This broad region will contain multiple overlapping bands. The amide N-H stretches (symmetric and asymmetric) typically appear around 3350 and 3180 cm⁻¹. The pyrazole N-H stretch, involved in hydrogen bonding, also appears here.[9] |

| ~3100 | C-H Stretch | Aromatic C-H | The C-H stretching vibrations of the pyrazole ring are expected just above 3000 cm⁻¹. |

| 1660 - 1680 | C=O Stretch | Amide I Band | This strong, sharp absorption is highly characteristic of the carbonyl group in the primary amide.[10] |

| 1600 - 1640 | N-H Bend | Amide II Band | The bending vibration of the N-H bonds in the primary amide gives rise to this absorption. |

| 1500 - 1580 | C=N, C=C Stretch | Pyrazole Ring Vibrations | These absorptions are characteristic of the stretching vibrations within the pyrazole aromatic ring. |

Mass Spectrometry (MS)

Rationale for Experimental Choices: Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, offering definitive structural confirmation. Electrospray Ionization (ESI) is a suitable soft ionization technique for this polar molecule, which would likely be analyzed in positive ion mode to produce the protonated molecular ion [M+H]⁺.[11] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.[12]

Predicted Data and Interpretation:

| Predicted m/z | Assignment | Rationale |

| 112.051 | [M+H]⁺ | The exact mass of C₄H₅N₃O is 111.0433 g/mol .[13] The protonated molecular ion in high-resolution ESI-MS would confirm the elemental formula. |

| 111.043 | [M]⁺ | In techniques like Electron Ionization (EI), the molecular ion peak would be observed. |

| 68.035 | [M - CONH₂]⁺ | A common fragmentation pathway would be the loss of the carboxamide radical, resulting in a pyrazolyl cation. |

| 69.040 | [M - HNCO]⁺ | Another plausible fragmentation is the loss of isocyanic acid, a characteristic fragmentation for primary amides. |

Integrated Spectroscopic Workflow and Protocols

A logical workflow ensures that data from each technique is used to build a complete and validated picture of the molecule.

Caption: Integrated workflow for the spectroscopic characterization of a small molecule.

Standard Operating Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.[3]

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% TMS in a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies.

-

¹H Acquisition: Acquire a one-dimensional ¹H spectrum using standard parameters (e.g., 400 MHz, 16 scans, 298 K).

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) will be required.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the DMSO solvent peak at 39.52 ppm.

Standard Operating Protocol: FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Gently grind ~1 mg of the this compound sample with ~100 mg of dry, spectroscopic grade KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[7]

-

Pellet Formation: Transfer the powder to a pellet die and press using a hydraulic press at 7-10 tons of pressure for several minutes to form a transparent or translucent pellet.

-

Background Spectrum: Place an empty KBr pellet (a blank) in the sample holder of the FTIR instrument and acquire a background spectrum.

-

Sample Spectrum: Replace the blank with the sample pellet and acquire the sample spectrum (typically scanning from 4000 to 400 cm⁻¹). The instrument software will automatically ratio the sample spectrum against the background.[14]

Standard Operating Protocol: Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as a mixture of methanol and water with 0.1% formic acid to promote protonation.[15]

-

Instrument Calibration: Calibrate the mass spectrometer using a known reference compound across the desired mass range to ensure high mass accuracy.[12]

-

Direct Infusion Analysis: Introduce the sample solution into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-300 amu). Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation temperature) to maximize the signal of the ion of interest.[16]

Conclusion

This guide provides a comprehensive, predictive spectroscopic profile for this compound based on established principles and comparative data from analogous compounds. The predicted NMR, IR, and MS data serve as a reliable reference for researchers. By following the integrated workflow and detailed experimental protocols provided, scientists can confidently acquire and interpret their own data, leading to the unambiguous structural confirmation of this compound.

References

- 1. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. rsc.org [rsc.org]

- 13. This compound | C4H5N3O | CID 17854756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. eng.uc.edu [eng.uc.edu]

- 15. tecan.com [tecan.com]

- 16. chromatographyonline.com [chromatographyonline.com]

The 1H-Pyrazole-4-Carboxamide Scaffold: A Privileged Motif for Diverse Therapeutic Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 1H-Pyrazole-4-Carboxamide Core

The this compound scaffold has emerged as a "privileged" structure in medicinal chemistry, a testament to its remarkable versatility in binding to a wide array of biological targets. Its inherent planarity, coupled with the strategic positioning of hydrogen bond donors and acceptors, allows for diverse and high-affinity interactions within various protein active sites. This guide provides a comprehensive overview of the key therapeutic targets of this compound derivatives, delving into their mechanisms of action, and presenting validated experimental protocols for their investigation.

I. Kinase Inhibition: A Dominant Therapeutic Landscape

The inhibition of protein kinases is a cornerstone of modern targeted therapy, particularly in oncology. The this compound scaffold has proven to be an exceptionally effective framework for developing potent and selective kinase inhibitors.

A. Cyclin-Dependent Kinases (CDKs): Cell Cycle Control

Mechanism of Action: CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. This compound derivatives have been shown to act as ATP-competitive inhibitors of CDKs, arresting the cell cycle and inducing apoptosis in cancer cells. For instance, certain 1,3-diphenyl-N-(phenylcarbamothioyl)-1H-pyrazole-4-carboxamide derivatives have demonstrated potent inhibition of CDK2, leading to a dose-dependent arrest of the Go/G1 phase in A549 lung cancer cell lines[1].

Signaling Pathway:

Caption: Inhibition of CDK2 by this compound derivatives blocks cell cycle progression.

B. Fibroblast Growth Factor Receptors (FGFRs): Angiogenesis and Tumor Growth

Mechanism of Action: Aberrant FGFR signaling is a critical driver in various cancers. 5-amino-1H-pyrazole-4-carboxamide derivatives have been developed as covalent inhibitors that target both wild-type and drug-resistant gatekeeper mutants of FGFRs[2]. These compounds form an irreversible bond with a cysteine residue in the ATP-binding pocket of the kinase, leading to sustained inhibition of downstream signaling pathways involved in cell proliferation and survival.

Experimental Protocol: FGFR Kinase Inhibition Assay (Biochemical)

-

Reagents: Recombinant human FGFR1, FGFR2, FGFR3 kinases, ATP, appropriate peptide substrate (e.g., Poly(Glu, Tyr) 4:1), this compound test compounds.

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 96-well plate, add the FGFR enzyme, the peptide substrate, and the test compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

-

-

Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value using non-linear regression.

C. Aurora Kinases: Mitotic Regulation

Mechanism of Action: Aurora kinases A and B are essential for proper mitotic progression. Dysregulation of these kinases can lead to chromosomal instability and aneuploidy, contributing to tumorigenesis. Novel pyrazole-4-carboxamide analogues have been identified as dual inhibitors of Aurora kinases A and B[3]. These compounds have been shown to induce cell cycle arrest in the G2/M phase, increase polyploidy, and trigger apoptosis in cancer cell lines[3].

Quantitative Data: Inhibition of Cancer Cell Lines

| Compound | Target Cell Line | IC50 (µM) |

| 6k | HeLa | 0.43[3] |

| 6k | HepG2 | 0.67[3] |

| 10h | NCI-H520 | 0.019[2] |

| 10h | SNU-16 | 0.059[2] |

| 10h | KATO III | 0.073[2] |

D. Fms-like Tyrosine Kinase 3 (FLT3): Hematological Malignancies

Mechanism of Action: Mutations in FLT3 are common in acute myeloid leukemia (AML). 1H-pyrazole-3-carboxamide derivatives have been designed as potent inhibitors of FLT3 and its mutants[4]. These compounds exhibit strong anti-proliferative effects on AML cells, demonstrating their potential as therapeutic agents for this aggressive cancer[4].

E. Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): Inflammatory Diseases

Mechanism of Action: IRAK4 is a critical kinase in the signaling pathways of interleukin-1 receptors (IL-1R) and Toll-like receptors (TLRs), which are central to the inflammatory response. N-(1H-pyrazol-4-yl)carboxamides have been developed as selective IRAK4 inhibitors, representing a promising therapeutic strategy for inflammatory diseases[5].

II. Succinate Dehydrogenase (SDH) Inhibition: Antifungal Applications

Mechanism of Action: Succinate dehydrogenase (SDH), or complex II of the mitochondrial respiratory chain, is a vital enzyme for fungal respiration. This compound derivatives, such as boscalid, are potent SDH inhibitors. They bind to the ubiquinone-binding site of the SDH complex, blocking the electron transport chain and leading to fungal cell death. Novel derivatives have shown superior activity compared to existing fungicides[6][7].

Experimental Workflow: Antifungal Activity Assessment

Caption: A typical workflow for evaluating the antifungal potential of 1H-pyrazole-4-carboxamides.

III. Other Notable Therapeutic Targets

The versatility of the this compound scaffold extends beyond kinases and SDH.

A. Carbonic Anhydrase (CA) Inhibition

Mechanism of Action: Pyrazole-carboxamides bearing a sulfonamide moiety have been synthesized as potent inhibitors of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II)[8]. These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.

B. Selective Androgen Receptor Modulators (SARMs)

A notable example is JNJ-28330835, a 1H-pyrazole-5-carboxamide that acts as a selective androgen receptor modulator[9]. It has shown potential for enhancing muscle growth with minimal effects on the prostate gland, making it a candidate for treating muscle wasting diseases[9].

C. Antiplatelet Activity

Certain 1H-pyrazole-4-carboxamides have demonstrated significant antiplatelet activity by inhibiting the aggregation induced by agents like collagen, ADP, and adrenaline[10]. This suggests their potential in the development of novel antithrombotic agents.

Conclusion and Future Directions

The this compound scaffold continues to be a highly fruitful starting point for the design of novel therapeutics. Its ability to engage in key interactions with a multitude of biological targets underscores its importance in drug discovery. Future research will likely focus on refining the selectivity of these compounds, exploring novel target spaces, and leveraging advanced computational methods to design next-generation inhibitors with improved efficacy and safety profiles.

References

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JNJ-28330835 - Wikipedia [en.wikipedia.org]

- 10. New 1H-pyrazole-4-carboxamides with antiplatelet activity - PubMed [pubmed.ncbi.nlm.nih.gov]

1H-Pyrazole-4-Carboxamide Derivatives: A Privileged Scaffold for Next-Generation Anticancer Agents

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole nucleus, a five-membered heterocyclic ring, represents a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs.[1][2][3] Within this class, 1H-pyrazole-4-carboxamide derivatives have emerged as a particularly promising scaffold for the development of novel anticancer agents. Their unique structural and electronic properties allow for versatile substitutions, enabling the fine-tuning of their pharmacological profiles to target a wide array of cancer-related proteins with high potency and selectivity.[4] This guide synthesizes current research to provide an in-depth analysis of their mechanisms of action, structure-activity relationships (SAR), and the key experimental protocols used in their evaluation. By targeting fundamental cancer pathways—including critical protein kinases like EGFR, VEGFR, FGFR, and CDKs, as well as tubulin polymerization and DNA integrity—these compounds offer multiple avenues for therapeutic intervention.[1][4] This document serves as a technical resource for researchers aiming to navigate the complexities of designing and validating the next generation of pyrazole-based cancer therapeutics.

The Pyrazole Core in Oncology: A Foundation of Versatility

Heterocyclic compounds are fundamental to drug discovery, providing the structural frameworks necessary for specific and high-affinity interactions with biological targets. The pyrazole ring is a "privileged scaffold," meaning its structure is repeatedly found in compounds with diverse biological activities.[1] This is due to its rigid, planar structure, which serves as an excellent anchor for positioning various functional groups in three-dimensional space to interact with protein binding sites. Furthermore, the two adjacent nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific binding to enzyme active sites and receptors.[5]

The this compound core specifically combines the stability of the pyrazole ring with the versatile chemistry of the carboxamide linker. This arrangement allows for systematic modification at three key positions: the N1 and C3/C5 positions of the pyrazole ring, and the nitrogen of the amide group. This modularity is invaluable for exploring the chemical space and optimizing compounds for potency, selectivity, and pharmacokinetic properties.

Mechanisms of Action: Targeting Cancer's Core Machinery

This compound derivatives achieve their anticancer effects by inhibiting a variety of molecular targets that are crucial for tumor growth, proliferation, and survival.[4]

Kinase Inhibition

Protein kinases are a major class of drug targets in oncology due to their central role in signal transduction pathways that regulate cell growth, differentiation, and apoptosis. Aberrant kinase activity is a hallmark of many cancers.

-

EGFR, VEGFR, and FGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Fibroblast Growth Factor Receptor (FGFR) are key receptor tyrosine kinases (RTKs) involved in tumor cell proliferation and angiogenesis (the formation of new blood vessels that supply tumors).[4] Several pyrazole derivatives have been developed as potent inhibitors of these kinases. For instance, some 1H-pyrazolo[3,4-d]pyrimidine derivatives have shown significant inhibitory activity against both wild-type EGFR and its resistant mutants.[4] Similarly, pyrazole-benzothiazole hybrids have demonstrated potent anti-angiogenic effects by targeting the VEGFR-2 pathway.[4] Recently, a series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed as covalent inhibitors of FGFR, effectively overcoming drug resistance caused by gatekeeper mutations.[6]

Caption: Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway.

-

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are essential for regulating the cell cycle. Their dysregulation can lead to uncontrolled cell division, a defining feature of cancer. Pyrazole derivatives have been successfully designed as CDK inhibitors, inducing cell cycle arrest and apoptosis.[4] For example, certain indole-pyrazole hybrids have shown potent inhibition of CDK2, with IC50 values in the nanomolar range.[4] A novel 1H-pyrazole-3-carboxamide derivative, compound 8t, demonstrated potent activity against CDK2 and CDK4, alongside FLT3, highlighting the potential for multi-targeted therapy.[7]

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII, are crucial for regulating pH in the tumor microenvironment.[8][9] By maintaining an acidic extracellular pH, they promote tumor invasion and metastasis. Pyrazole-1-carboxamide derivatives bearing a sulfonamide moiety have been identified as highly potent and selective inhibitors of CA IX and XII, with some compounds exhibiting subnanomolar inhibition constants.[8]

DNA Binding

Some pyrazole derivatives can exert their anticancer effects by directly interacting with DNA.[10] These compounds can bind to the minor groove of the DNA helix, interfering with replication and transcription processes and ultimately leading to cell death.[4] One study reported a polysubstituted pyrazole derivative that exhibited high anticancer activity and displaced 90.14% of methyl green in a competitive DNA binding assay, indicating strong interaction.[4]

Synthesis and Chemical Space Exploration

The synthesis of this compound derivatives is typically straightforward, allowing for the rapid generation of diverse compound libraries for screening. A common synthetic route involves the condensation of a β-diketone derivative with a hydrazine hydrate reagent to form the core pyrazole ring, a method pioneered by Knorr.[5][11] This is often followed by several steps to introduce the carboxamide functionality and further substitutions.

Caption: Generalized Synthetic Workflow for Pyrazole-4-Carboxamides.

A typical procedure involves:

-

Cyclization: Reaction of ethyl 2,4-dioxopentanoate with a substituted hydrazine to form the ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate core.[12]

-

Hydrolysis: Saponification of the resulting ester to the corresponding carboxylic acid.

-

Activation: Conversion of the carboxylic acid to a more reactive acyl chloride, often using reagents like thionyl chloride or PCl3/I2.[12]

-

Amidation: Condensation of the acyl chloride with a diverse range of primary or secondary amines to yield the final N-substituted pyrazole-4-carboxamide derivatives.[12]

This modular synthesis allows for extensive exploration of the structure-activity relationship.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing lead compounds. For this compound derivatives, specific substitutions have been shown to significantly impact potency and selectivity.[4]

-

Substitutions on the Phenyl Ring of the Carboxamide: The nature and position of substituents on the N-phenyl ring are critical. Electron-donating groups, such as methoxy groups, at the 3 and 5 positions have been shown to enhance cytotoxicity and VEGFR-2 inhibitory activity.[4]

-

Substitutions on the Pyrazole Ring: Modifications on the pyrazole ring itself can dictate target selectivity. For instance, incorporating an aniline moiety at the 4-position of a pyrazolo[3,4-d]pyrimidine scaffold enhanced cytotoxic potency, while aliphatic amines at the same position attenuated it.[4]

-

Linker Modifications: The carboxamide linker is not merely a spacer but an active participant in binding. In the design of pan-FGFR inhibitors, the carboxamide was part of a structure designed for covalent binding to the target, a strategy to overcome drug resistance.[6]

Table 1: Representative this compound Derivatives and their Biological Activities

| Compound ID | Target(s) | Cancer Cell Line | IC50 Value | Reference |

| Compound 24 | EGFR (wild-type & T790M mutant) | A549 (Lung), HCT116 (Colorectal) | 8.21 µM, 19.56 µM | [4] |

| Compound 10h | Pan-FGFR (covalent inhibitor) | NCI-H520 (Lung), SNU-16 (Gastric) | 19 nM, 59 nM | [6] |

| Compound 43 | PI3 Kinase | MCF7 (Breast) | 0.25 µM | [4] |

| Compound 33/34 | CDK2 | HCT116, MCF7, HepG2, A549 | IC50 < 23.7 µM | [4] |

| Compound 59 | DNA Binding | HepG2 (Liver) | 2 µM | [4] |

| Compound 8t | FLT3, CDK2/4 | MV4-11 (Leukemia) | 1.22 nM | [7] |

Experimental Protocols: A Practical Guide

The robust evaluation of novel anticancer agents requires a standardized set of assays to determine cytotoxicity, mechanism of action, and target engagement.

In Vitro Cytotoxicity Assessment: MTT Assay

This assay is a fundamental first step to assess the effect of a compound on cancer cell viability.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells contain mitochondrial reductases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

-

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HCT116) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the pyrazole derivative (and a vehicle control, e.g., DMSO) for a specified period (e.g., 48 or 72 hours).[5][11]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Target Engagement: Kinase Inhibition Assay

This biochemical assay directly measures a compound's ability to inhibit its intended kinase target.

-

Principle: Kinase activity is measured by quantifying the phosphorylation of a specific substrate. The assay measures the transfer of a phosphate group from ATP to the substrate. Inhibition is observed as a decrease in phosphorylation.

-

Methodology:

-

Reaction Setup: In a microplate well, combine the purified kinase enzyme, its specific substrate (e.g., a peptide), and ATP in a suitable reaction buffer.

-

Inhibitor Addition: Add the pyrazole derivative at various concentrations.

-

Incubation: Incubate the mixture at a controlled temperature to allow the kinase reaction to proceed.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based ATP detection (measuring remaining ATP).

-

Data Analysis: Determine the IC50 of the compound for the specific kinase by plotting the percentage of inhibition against the compound concentration.

-

Caption: In Vitro Evaluation Workflow for Anticancer Drug Discovery.

Challenges and Future Directions

While this compound derivatives hold immense promise, challenges remain. Issues such as poor solubility, off-target toxicity, and the development of drug resistance must be addressed. Future research will likely focus on:

-

Improving Selectivity: Designing derivatives that are highly selective for cancer-specific targets to minimize side effects.

-

Overcoming Resistance: Developing covalent inhibitors or compounds that target multiple nodes in a signaling pathway to prevent resistance mechanisms from emerging.[6]

-

Combination Therapies: Exploring the synergistic effects of pyrazole derivatives with existing chemotherapies or immunotherapies.

-

Computational Design: Increasingly using molecular docking and in silico screening methods to rationally design novel derivatives with improved binding affinities and drug-like properties.[13][14]

Conclusion

The this compound scaffold is a powerful and versatile platform for the development of novel anticancer agents. Its synthetic tractability and ability to be tailored to inhibit a wide range of crucial cancer targets—from cell surface receptors to intracellular signaling kinases and nuclear DNA—underscore its significance in modern oncology research. Through a synergistic approach combining rational design, robust synthesis, and rigorous biological evaluation, these compounds are poised to yield promising new therapeutic candidates. The continued exploration of this chemical space, guided by a deep understanding of structure-activity relationships and cancer biology, will undoubtedly pave the way for more effective and less toxic cancer treatments.

References

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. ijnrd.org [ijnrd.org]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]

- 8. Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. asianpubs.org [asianpubs.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Antifungal Properties of Novel Pyrazole-4-Carboxamide Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Addressing the Rise of Fungal Resistance

The escalating prevalence of fungal diseases in agriculture and human health, coupled with the emergence of drug-resistant strains, presents a critical global challenge.[1][2] Fungicides are the primary method for controlling fungal pathogens in crops, but their efficacy is often diminished by environmental factors and the development of resistance.[1][3] This necessitates the urgent discovery of new antifungal agents with novel modes of action.[1] Among the most promising classes of modern fungicides are the pyrazole-4-carboxamides, which have demonstrated high efficiency, broad-spectrum activity, and a valuable mechanism of action that can combat resistance.[4][5][6]

This guide provides a comprehensive technical overview of novel pyrazole-4-carboxamide compounds, detailing their mechanism of action, structure-activity relationships (SAR), and the key experimental workflows used to validate their antifungal potential. As a senior application scientist, the focus here is not merely on protocol, but on the underlying scientific rationale that drives experimental design and interpretation in the quest for next-generation antifungal agents.

The Core Target: Fungal Succinate Dehydrogenase (SDH)

The primary molecular target for pyrazole-4-carboxamide fungicides is Succinate Dehydrogenase (SDH), also known as Complex II of the mitochondrial respiratory chain.[5][7][8] SDH is a crucial enzyme that plays a dual role in fungal metabolism:

-

It is a key enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the oxidation of succinate to fumarate.

-

It funnels electrons from this reaction directly into the electron transport chain, which is essential for ATP synthesis (cellular energy production).[5]

By inhibiting SDH, pyrazole-4-carboxamides effectively block the fungal cell's energy supply, leading to metabolic collapse and cell death.[5] This specific mode of action is highly valuable as it generally does not exhibit cross-resistance with other fungicide classes, making it a powerful tool in resistance management programs.[3]

Caption: Mechanism of SDH inhibition by pyrazole-4-carboxamides.

Rational Design and Synthesis Strategies

The development of novel pyrazole-4-carboxamides is driven by established medicinal chemistry principles to enhance potency, broaden the antifungal spectrum, and overcome resistance.

Design Philosophy

Modern design strategies often build upon the structures of highly active commercial fungicides like fluxapyroxad, bixafen, and boscalid.[1][9] Key approaches include:

-